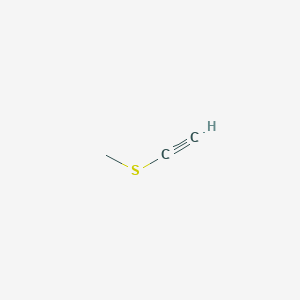
阿替诺黄酮
描述
Arteanoflavone is a natural compound that can be isolated from A. iwayomogi . It possesses inhibitory activities on AGEs formation .
Synthesis Analysis
A one-pot facile route for the synthesis of functionalized flavones, which could potentially include Arteanoflavone, involves intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, and intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .Molecular Structure Analysis
Arteanoflavone has a molecular weight of 374.34 and its formula is C19H18O8 . Its structure is classified under flavonoids and flavones .Physical And Chemical Properties Analysis
Arteanoflavone is a powder with a molecular weight of 374.34 and its formula is C19H18O8 . It’s recommended to store the product under the conditions specified in the Certificate of Analysis .科学研究应用
分离和鉴定
阿替诺黄酮是一种亲脂成分,最初是从植物异叶蒿中分离得到的。这一发现凸显了阿替诺黄酮在各种科学应用中的潜力,标志着其首次从天然材料中分离 (萧玉琴和董玉英,1984)。
癌细胞中的细胞毒活性
研究表明,与阿替诺黄酮结构相关的化合物对人乳腺癌细胞表现出显着的细胞毒活性。这些化合物调节微管解聚,激活有丝分裂纺锤体检查点并导致细胞凋亡。这表明阿替诺黄酮在癌症研究中具有潜在应用 (萨德纳·辛哈等人,2015)。
与微管的相互作用
研究表明,与阿替诺黄酮相关的化合物可以扰乱细胞中的微管网络,尤其是在人乳腺癌细胞中。这种破坏会干扰 DNA 复制和细胞周期进程,突出了其在研究癌细胞生物学中的可能作用 (M. Pedro 等,2005)。
抗氧化和抗菌特性
阿替诺黄酮及其相关类黄酮已被研究其抗氧化和抗菌特性。它们对多重耐药菌株表现出有效性,并表现出显着的抗氧化活性,表明其在开发生物活性成分中的潜在用途 (Borhane E C Ziani 等,2019)。
抗炎活性
阿替诺黄酮衍生物,如阿替美汀,在各种实验模型中表现出显着的抗炎活性。这表明在开发抗炎药物或治疗方法中具有潜在应用 (J. Sertié 等,1990)。
降压作用
对阿替诺黄酮类似物的研究揭示了降压作用,表明其在治疗心血管疾病中的潜在用途。这些化合物已显示出降低动脉压,并且可能通过抑制血管紧张素转换酶起作用,为心血管研究指明了一条新途径 (P. de Souza 等,2011)。
抑制活性氧和一氧化氮的产生
已发现与阿替诺黄酮相关的化合物,如阿替拉汀,可以抑制活性氧物质和一氧化氮的产生,表明在与氧化应激和炎症性疾病相关的研究中具有潜在应用 (F. Cerqueira 等,2008)。
作用机制
Arteanoflavone is a natural compound that can be isolated from A. iwayomogi . It has been found to possess inhibitory activities on AGEs formation . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on Arteanoflavone.
Target of Action
The primary target of Arteanoflavone is the formation of Advanced Glycation End-products (AGEs) . AGEs are proteins or lipids that become glycated after exposure to sugars, and they are implicated in several chronic diseases, including diabetes, atherosclerosis, and Alzheimer’s disease .
Mode of Action
Arteanoflavone interacts with its targets by inhibiting the formation of AGEs . This interaction results in a decrease in the accumulation of AGEs, thereby potentially mitigating the harmful effects associated with their buildup .
Biochemical Pathways
It is known that the compound plays a role in the glycation process, where it inhibits the formation of ages . The downstream effects of this inhibition could include a reduction in oxidative stress and inflammation, which are commonly associated with high levels of AGEs .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of Arteanoflavone’s action primarily involve the inhibition of AGEs formation . This can potentially lead to a decrease in the pathological effects associated with AGEs, such as oxidative stress and inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Arteanoflavone. For instance, factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its ability to inhibit AGEs formation . Additionally, the compound’s action can also be influenced by the physiological environment within the body, including factors such as enzyme levels, pH, and the presence of other metabolites .
属性
IUPAC Name |
5,7-dihydroxy-6-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-14-5-9(6-15(24-2)19(14)26-4)12-7-10(20)16-13(27-12)8-11(21)18(25-3)17(16)22/h5-8,21-22H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHESTCBHMHKZNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arteanoflavone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of Arteanoflavone and what are its potential medical applications?
A1: Arteanoflavone was first isolated from Artemisia anomala S. Moore []. Subsequent research found it in other species like Seriphidium santolium [] and Artemisia iwayomogi []. While initially identified for its unique structure, Arteanoflavone has shown promising anti-lung cancer activity in vitro, specifically against the A549 cell line []. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Q2: Have there been any studies investigating the potential of Arteanoflavone to treat diabetic complications?
A3: While Arteanoflavone itself hasn’t been directly studied in the context of diabetic complications, research on Artemisia iwayomogi, a source of Arteanoflavone [], suggests a potential role for its constituents in managing these conditions. Specifically, extracts of Artemisia iwayomogi, along with other isolated coumarins, flavonoids, and caffeoylquinic acids, displayed significant inhibitory effects on aldose reductase (AR) and advanced glycation endproducts (AGEs) formation []. These findings highlight the need for further research to evaluate the specific contribution of Arteanoflavone to these activities and its potential as a therapeutic agent for diabetic complications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B158509.png)


![1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide](/img/structure/B158520.png)


![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)



![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)